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Compound of Interest

Compound Name: Tert-butyl 2-(piperazin-1-yl)acetate

Cat. No.: B181056

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(piperazin-1-yl)acetate, registered under CAS number 112257-22-4, is a
bifunctional organic compound widely utilized as a synthetic intermediate and building block in
medicinal chemistry.[1] Its structure incorporates a piperazine ring, a secondary amine, and a
protected carboxylic acid (tert-butyl ester), making it a versatile component for the synthesis of
more complex molecules. Notably, this compound has gained prominence as a linker in the
development of Proteolysis Targeting Chimeras (PROTACS), an emerging therapeutic modality
designed to induce the degradation of specific target proteins.[2][3][4] This guide provides a
comprehensive overview of the available chemical data, synthetic considerations, and
applications of tert-butyl 2-(piperazin-1-yl)acetate.

Chemical and Physical Properties

The physicochemical properties of tert-butyl 2-(piperazin-1-yl)acetate are summarized in the
table below. These properties are critical for its handling, storage, and application in chemical
synthesis.
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Property Value Source(s)
CAS Number 112257-22-4 [5]
Molecular Formula C10H20N202 [5]1[6]
Molecular Weight 200.28 g/mol [5][6]
tert-butyl 2-(piperazin-1-
IUPAC Name yl)acet;/te (plp
tert-butyl 1-piperazinylacetate,
Synonyms 1-Piperazineacetic acid, 1,1- [5][6]
dimethylethyl ester
Physical Form Colorless to light yellow liquid [5]1[6]
Boiling Point 275.4 £ 25.0 °C (Predicted) [1][6]
Density 0.998 £ 0.06 g/cm3 (Predicted) [1][6]
pKa 8.94 + 0.10 (Predicted) [6]

- Refrigerator (2-8 °C), under
Storage Conditions ) ) [5]1[6]
inert gas (Nitrogen or Argon)

Synthesis and Experimental Protocols

While tert-butyl 2-(piperazin-1-yl)acetate is commercially available from numerous suppliers,
a detailed, peer-reviewed experimental protocol for its specific synthesis is not readily available
in the public domain. However, its synthesis can be approached through established methods
for the mono-N-alkylation of piperazine. A general, representative protocol is described below.

General Synthetic Approach: N-Alkylation of Piperazine

The synthesis involves the reaction of piperazine with a suitable electrophile, such as tert-butyl
bromoacetate, in the presence of a base to neutralize the hydrobromic acid formed during the
reaction. The use of a large excess of piperazine can favor mono-alkylation over di-alkylation.

lllustrative Experimental Protocol:
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o Materials: Piperazine, tert-butyl bromoacetate, a suitable solvent (e.g., acetonitrile,
dichloromethane), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

e Procedure:

o Dissolve a significant molar excess of piperazine in the chosen solvent in a round-bottom
flask equipped with a magnetic stirrer.

o Cool the solution in an ice bath.

o Slowly add a solution of tert-butyl bromoacetate (1 equivalent) in the same solvent to the
piperazine solution.

o Add the base (e.g., DIPEA, 1.1 equivalents) to the reaction mixture.
o Allow the reaction to warm to room temperature and stir for several hours to overnight.

o Monitor the reaction progress using an appropriate technique (e.g., Thin Layer
Chromatography - TLC or Liquid Chromatography-Mass Spectrometry - LC-MS).

o Upon completion, the reaction mixture is typically worked up by washing with water and
brine to remove the excess piperazine and salts.

o The organic layer is then dried over an anhydrous salt (e.g., NazS0Oa), filtered, and the
solvent is removed under reduced pressure.

o The crude product can be purified by column chromatography on silica gel to yield pure
tert-butyl 2-(piperazin-1-yl)acetate.

Applications in Drug Discovery: A Bifunctional
Linker for PROTACs

The primary application of tert-butyl 2-(piperazin-1-yl)acetate in contemporary drug discovery
is as a bifunctional linker in the synthesis of PROTACSs.[2] PROTACSs are heterobifunctional
molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an
E3 ubiquitin ligase.[4]
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The structure of tert-butyl 2-(piperazin-1-yl)acetate is well-suited for this purpose:

e The secondary amine on the piperazine ring provides a nucleophilic site for covalent
attachment to a warhead (the ligand that binds to the POI) or to the E3 ligase ligand.

o The tert-butyl ester is a protecting group for a carboxylic acid. This ester can be hydrolyzed

to reveal a carboxylic acid, which can then be coupled to the other component of the

PROTAC (either the E3 ligase ligand or the warhead) via an amide bond formation.

The piperazine moiety itself can also impart favorable physicochemical properties to the

resulting PROTAC, such as improved solubility and rigidity.[3]

Below is a conceptual workflow illustrating the role of tert-butyl 2-(piperazin-1-yl)acetate in
the synthesis of a PROTAC.

Starting Materials

tert-Butyl 2-(piperazin-1-yl)acetate
(Linker Precursor)

Synthetic Steps )
Final Product

Intermediate 2

Step 1:

Step 3:

Warhead-X
(Binds to POI)
E3 Ligase Ligand-Y

Step 2:
Deprotect Linker (Hydrolysis)

| Couple Warhead to Linker,

D PROTAC
Couple E3 Ligase Ligand (Warhead-Linker-E3 Ligase Ligand)

Click to download full resolution via product page

Conceptual workflow for PROTAC synthesis.

Biological Activity and Signaling Pathways
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As a synthetic intermediate, tert-butyl 2-(piperazin-1-yl)acetate is not designed to have
intrinsic biological activity. There is no publicly available data to suggest that it directly
modulates any specific signaling pathways or has a pharmacological effect on its own. Its
function is to be a structural component of a larger, biologically active molecule. The biological
activity and the signaling pathways affected by a molecule containing this linker are determined
by the warhead and the E3 ligase ligand that are incorporated into the final PROTAC structure.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram
below.
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General mechanism of action for a PROTAC.

Spectroscopic Data

Detailed, publicly available spectroscopic data such as *H-NMR, 133C-NMR, IR, and Mass
Spectrometry for tert-butyl 2-(piperazin-1-yl)acetate are limited. While many commercial
suppliers possess this data and can provide it upon request with a purchase, it is not typically
published in peer-reviewed literature for such a common building block. Researchers are
advised to obtain a Certificate of Analysis (CoA) from their supplier, which will contain this
characterization data.
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Safety and Handling

tert-Butyl 2-(piperazin-1-yl)acetate is classified as a warning-level hazard.[5] The following
hazard statements apply:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this chemical. This
includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a
lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety
information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl 2-(piperazin-1-yl)acetate is a valuable and versatile chemical building block with
significant applications in modern drug discovery, particularly as a linker in the synthesis of
PROTACSs. While it does not possess intrinsic biological activity, its bifunctional nature allows
for the efficient construction of complex molecules designed to modulate biological systems. A
thorough understanding of its chemical properties and synthetic utility is essential for
researchers and scientists working in the field of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: tert-Butyl 2-(piperazin-1-yl)acetate
(CAS 112257-22-4)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181056#cas-112257-22-4-chemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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